Boc-D-asp-NH2

Beschreibung

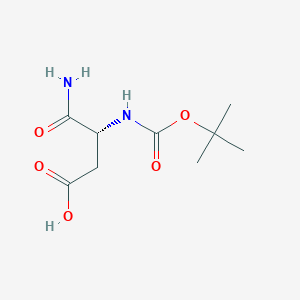

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCARTLEXJLJBZ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426765 | |

| Record name | Boc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200282-47-9 | |

| Record name | Boc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-asp-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-D-aspartic acid α-amide, commonly referred to as Boc-D-asp-NH2 or Boc-D-isoasparagine, is a pivotal amino acid derivative extensively utilized in peptide synthesis and neurobiological research. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of D-aspartic acid amide enhances its stability and solubility, rendering it an invaluable building block for the synthesis of complex peptides and other biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, along with its applications in neuroscience, particularly in the study of glutamate receptor signaling pathways.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₁₆N₂O₅ | [1][2][3] |

| Molecular Weight | 232.23 g/mol | [2][3] |

| CAS Number | 200282-47-9 | [1][2][3] |

| Melting Point | 103 - 109 °C | [1] |

| Optical Rotation | [α]²⁵/D = -16 ± 1° (c=1 in MeOH) | [1] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 97% | [2] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis and Stability

The synthesis of this compound involves the protection of the α-amino group of D-aspartic acid amide with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting D-aspartic acid amide with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

General Experimental Protocol for Boc Protection

Materials:

-

D-aspartic acid amide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

1,4-Dioxane and water (as solvent)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

Procedure:

-

Dissolve D-aspartic acid amide and sodium carbonate in a mixture of water and 1,4-dioxane.

-

Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 3-4 with dilute hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by crystallization or column chromatography.[4][5]

Synthesis of this compound

Stability

The Boc protecting group is known for its stability under a wide range of conditions, making it a versatile choice in multi-step organic synthesis.

-

Basic and Nucleophilic Conditions: The Boc group is highly stable in the presence of bases and various nucleophiles. This allows for the selective deprotection of other protecting groups, such as Fmoc, without affecting the Boc group.[6][7]

-

Acidic Conditions: The Boc group is labile to acidic conditions and can be readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[6] This acid-lability is the cornerstone of its use as a protecting group.

-

Thermal Stability: The Boc group is generally stable at moderate temperatures. However, prolonged exposure to high temperatures, especially in the presence of acidic or basic catalysts, can lead to its cleavage.[8]

Solubility Profile

The introduction of the lipophilic Boc group generally enhances the solubility of amino acids in organic solvents. While specific quantitative solubility data for this compound is not widely published, a qualitative assessment of its solubility in common laboratory solvents is provided below.

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

It is important to note that the solubility can be influenced by factors such as temperature and the crystalline form of the compound. For quantitative applications, it is recommended to determine the solubility experimentally under the specific conditions of use.[9][10]

Analytical Methods

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical and enantiomeric purity of this compound.

General HPLC Method for Purity Analysis:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is typically employed.

-

Detection: UV detection at a wavelength around 210-220 nm is suitable for detecting the amide and carbamate chromophores.

HPLC Method for Enantiomeric Purity Analysis: To determine the enantiomeric excess of this compound, a chiral stationary phase (CSP) is required. Alternatively, pre-column derivatization with a chiral reagent can be performed, followed by separation on a standard reversed-phase column.[11][12][][14][15]

HPLC Analysis Workflow

Role in Neuroscience and Signaling Pathways

Due to its structural similarity to the endogenous neurotransmitter L-aspartate, this compound and its parent compound, D-aspartic acid, are valuable tools in neuroscience research, particularly in the study of excitatory neurotransmission mediated by glutamate receptors.

Modulation of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The iGluRs include N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[16][17]

D-aspartate has been shown to be an agonist at the NMDA receptor.[18] By using this compound in peptide synthesis, researchers can create peptides that may modulate NMDA receptor activity, thereby influencing synaptic plasticity, learning, and memory. The Boc protecting group allows for the controlled incorporation of the D-aspartic acid amide moiety into peptide sequences, which can then be tested for their effects on neuronal signaling.

Furthermore, studies have indicated that D-aspartate can also interact with AMPA receptors, acting as a competitive antagonist.[18] This dual activity at two major types of glutamate receptors makes D-aspartate and its derivatives, like this compound, interesting probes for dissecting the complex signaling pathways involved in excitatory neurotransmission.

Modulation of Glutamate Receptors

Conclusion

This compound is a chemically stable and versatile derivative of D-aspartic acid amide that plays a crucial role in the synthesis of peptides for pharmaceutical and research applications. Its well-defined chemical properties, coupled with its utility in probing glutamate receptor signaling pathways, make it an indispensable tool for researchers and scientists in the fields of medicinal chemistry and neuroscience. A thorough understanding of its synthesis, stability, and analytical characterization is essential for its effective application in the development of novel therapeutics and the advancement of our understanding of neurobiology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Boc-D-aspartic acid alpha-amide - Amerigo Scientific [amerigoscientific.com]

- 4. Boc-D-Asparagine | 75647-01-7 [m.chemicalbook.com]

- 5. CN106187819A - A kind of preparation method of BOC L asparagine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-D-asp-NH2 structure and molecular weight.

An In-depth Technical Guide to Boc-D-asp-NH2

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-D-aspartic acid α-amide (this compound), a key amino acid derivative in peptide synthesis and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, structure, and applications.

Physicochemical Properties and Specifications

This compound is an off-white powder utilized as a fundamental building block in the synthesis of peptides.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it highly suitable for constructing complex peptides and other biologically active molecules.[1]

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O₅ |

| Molecular Weight | 232.23 g/mol [2][3][4][5][6][7][8] |

| CAS Number | 200282-47-9[1][2][6][8][9] |

| Appearance | Off-white powder[1] |

| Purity | ≥97%[8] |

| Melting Point | 103 - 109 °C[1] |

| Optical Rotation | [α]²⁵D = -16 ± 1 ° (c=1 in MeOH)[1] |

| Synonyms | This compound, Boc-D-isoasparagine[1][6] |

Chemical Structure

The structure of this compound features a D-aspartic acid core. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain carboxylic acid is present as an amide.

Caption: Chemical structure of this compound.

Core Applications and Methodologies

Peptide Synthesis

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone of pharmaceutical development and research.[1][4] The Boc protecting group is stable under most basic and nucleophilic conditions, allowing for orthogonal protection strategies, often in combination with Fmoc-based methods.[10] Its use facilitates the creation of complex peptides with specific biological activities.[1]

The following diagram outlines a generalized workflow for the incorporation of a Boc-protected amino acid like this compound into a growing peptide chain during SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 200282-47-9 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Boc-Asp-NH2 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. abmole.com [abmole.com]

- 6. Boc-D-aspartic acid alpha-amide - Amerigo Scientific [amerigoscientific.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Boc-nh2 | Sigma-Aldrich [sigmaaldrich.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

A Technical Guide to the Synthesis and Purification of Boc-D-Aspartic Acid α-Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-D-aspartic acid α-amide (Boc-D-Asp-NH₂), a key building block in peptide synthesis and drug discovery. This document details the chemical properties, a robust synthesis strategy, and purification protocols, including quantitative data and visual workflows to aid researchers in their experimental design.

Introduction

Boc-D-aspartic acid α-amide is a derivative of the non-proteinogenic amino acid D-aspartic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This compound is a valuable component in the synthesis of peptides, particularly for the development of pharmaceuticals.[1] The Boc group provides stability and facilitates selective reactions during peptide synthesis.[1] Its structural similarity to natural amino acids makes it useful in neurotransmitter pathway research.[1] Furthermore, its biocompatibility and ease of modification are advantageous in the development of drug delivery systems and biomaterials.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting material, intermediate, and final product is presented in Table 1.

| Property | Boc-D-Aspartic Acid (Starting Material) | Boc-D-Asp(OBzl)-OH (Intermediate) | Boc-D-Aspartic Acid α-Amide (Final Product) |

| Synonyms | Boc-D-Asp-OH | N-α-t.-Boc-D-aspartic acid β-benzyl ester | Boc-D-Asp-NH₂, Boc-D-isoasparagine |

| CAS Number | 62396-48-9 | 51186-58-4 | 200282-47-9 |

| Molecular Formula | C₉H₁₅NO₆ | C₁₆H₂₁NO₆ | C₉H₁₆N₂O₅ |

| Molecular Weight | 233.22 g/mol | 323.34 g/mol | 232.24 g/mol |

| Appearance | White to off-white powder | White to slight yellow powder | Off-white powder |

| Melting Point | 116-123 °C | Not specified | 103-109 °C |

| Optical Rotation | +5.0° ± 1° (c=1.03% in MeOH) | -9.5° - -7.5° (c=2 in AcOH) | -16° ± 1° (c=1 in MeOH) |

| Purity (Typical) | ≥99% (HPLC) | ≥98.0% (HPLC) | ≥98% |

| Storage Conditions | 0-8 °C | 2-30°C | 0-8 °C |

Synthesis of Boc-D-Aspartic Acid α-Amide

The synthesis of Boc-D-aspartic acid α-amide requires a multi-step approach to ensure the selective amidation of the α-carboxylic acid without affecting the β-carboxylic acid. The most common strategy involves the protection of the β-carboxyl group, followed by amidation of the free α-carboxyl group, and subsequent deprotection of the side chain. A benzyl ester is a suitable protecting group for the β-carboxyl group as it can be removed under conditions that do not affect the Boc group or the newly formed amide.

Synthesis Workflow

Caption: Workflow for the synthesis of Boc-D-Aspartic Acid α-Amide.

Experimental Protocols

Step 1: Amidation of Boc-D-Asp(OBzl)-OH

This protocol is based on a general method for the amidation of N-protected amino acids using a carbodiimide coupling agent.

-

Materials and Reagents:

-

Boc-D-Asp(OBzl)-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous solution)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve Boc-D-Asp(OBzl)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

-

Slowly add the ammonia solution (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Asp(OBzl)-NH₂.

-

Step 2: Deprotection of the Benzyl Group

The benzyl ester is removed by catalytic hydrogenation.

-

Materials and Reagents:

-

Crude Boc-D-Asp(OBzl)-NH₂

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply

-

-

Procedure:

-

Dissolve the crude Boc-D-Asp(OBzl)-NH₂ in methanol or ethanol.

-

Add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until the starting material is consumed (monitor by TLC). This may take several hours to overnight.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude Boc-D-aspartic acid α-amide.

-

Purification of Boc-D-Aspartic Acid α-Amide

The crude product can be purified by crystallization or preparative High-Performance Liquid Chromatography (HPLC).

Purification Workflow

Caption: Purification strategies for Boc-D-Aspartic Acid α-Amide.

Experimental Protocols

Method 1: Crystallization

This method is suitable if the crude product is obtained as an oil or an amorphous solid and is based on a general procedure for Boc-amino acids.[2][3]

-

Materials and Reagents:

-

Crude Boc-D-Asp-NH₂

-

Weak polar solvent (e.g., diethyl ether, n-hexane, or a mixture thereof)

-

Seed crystals of pure Boc-D-Asp-NH₂ (optional, but recommended)

-

-

Procedure:

-

If the crude product is an oil, ensure all volatile solvents are removed under high vacuum.

-

If available, add a small amount of seed crystal (0.2-2% by weight) to the oily or amorphous crude product.[3]

-

Allow the mixture to stand at room temperature for a period of time (10-50 hours) to induce solidification.[3]

-

Once solidified, add a weak polar solvent such as diethyl ether or n-hexane to form a slurry.

-

Stir the slurry at room temperature for several hours to wash away impurities.

-

Filter the solid product and wash with a small amount of the cold slurrying solvent.

-

Dry the product under reduced pressure to a constant weight.

-

Method 2: Preparative HPLC

For higher purity or if crystallization is unsuccessful, preparative reverse-phase HPLC is the method of choice.

-

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Preparative C18 column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Lyophilizer

-

-

Procedure:

-

Develop an analytical HPLC method to determine the retention time of the product and identify impurities.

-

Scale up the analytical method to a preparative scale, adjusting the flow rate and gradient for the larger column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

-

Inject the sample onto the preparative HPLC column.

-

Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30-60 minutes.

-

Collect fractions corresponding to the product peak, monitoring at a suitable wavelength (e.g., 214 nm).

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

-

Freeze the remaining aqueous solution and lyophilize to obtain the pure product as a fluffy white solid.

-

Expected Yield and Purity

The following table summarizes the expected yields and purities for each step of the synthesis and purification process. These are estimates based on typical reaction efficiencies for similar chemical transformations.

| Step | Expected Yield | Purity of Product |

| Amidation | 80-95% | >90% |

| Deprotection | >95% | >90% |

| Crystallization | 70-90% | ≥98% |

| Preparative HPLC | 60-85% | ≥99% |

| Overall (Crystallization) | 50-75% | ≥98% |

| Overall (Prep. HPLC) | 45-70% | ≥99% |

Conclusion

The synthesis and purification of Boc-D-aspartic acid α-amide can be achieved through a well-defined, multi-step process. The key to a successful synthesis is the protection of the β-carboxyl group prior to amidation. Purification via crystallization is a cost-effective method for obtaining a product with good purity, while preparative HPLC can be employed to achieve higher levels of purity. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers in the fields of peptide chemistry and drug development, enabling the efficient and reliable production of this important building block.

References

An In-depth Technical Guide to the Solubility of Boc-D-asp-NH2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-asp-NH2), a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this protected amino acid amide in various organic solvents is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. This document consolidates available solubility data, presents detailed experimental methodologies for solubility determination, and illustrates relevant chemical pathways.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure, which features both polar and nonpolar characteristics. The presence of the amide and the carboxylic acid-derived amide group contributes to its polarity and potential for hydrogen bonding. Conversely, the tert-butyloxycarbonyl (Boc) protecting group introduces a significant nonpolar, hydrophobic character. Consequently, its solubility is highest in polar aprotic and polar protic organic solvents that can effectively solvate the entire molecule.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, valuable insights can be drawn from its L-stereoisomer, Boc-L-asparagine, as their solubility properties in achiral solvents are expected to be nearly identical. The following table summarizes the mole fraction solubility of Boc-L-asparagine in a range of organic solvents at various temperatures.[1] Additionally, qualitative solubility information for this compound in specific solvents has been noted in the literature.

Table 1: Mole Fraction Solubility (x10³) of Boc-L-asparagine in Various Organic Solvents at Different Temperatures[1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol | s-Butanol | n-Pentanol | Acetone | 2-Butanone | Acetonitrile | Water |

| 283.15 | 26.25 | 12.08 | 6.93 | 8.94 | 5.16 | 4.68 | 7.11 | 5.25 | 4.97 | 3.11 | 0.136 | 0.28 |

| 288.15 | 30.15 | 14.12 | 8.16 | 10.43 | 6.08 | 5.53 | 8.35 | 6.13 | 5.92 | 3.78 | 0.181 | 0.35 |

| 293.15 | 34.55 | 16.38 | 9.51 | 12.11 | 7.11 | 6.49 | 9.71 | 7.12 | 6.99 | 4.54 | 0.240 | 0.43 |

| 298.15 | 39.51 | 18.89 | 11.01 | 14.00 | 8.26 | 7.58 | 11.21 | 8.22 | 8.21 | 5.41 | 0.316 | 0.54 |

| 303.15 | 45.09 | 21.68 | 12.67 | 16.11 | 9.55 | 8.80 | 12.87 | 9.45 | 9.58 | 6.39 | 0.415 | 0.67 |

| 308.15 | 51.36 | 24.79 | 14.52 | 18.47 | 11.00 | 10.17 | 14.70 | 10.82 | 11.13 | 7.51 | 0.541 | 0.83 |

| 313.15 | 58.39 | 28.25 | 16.57 | 21.11 | 12.61 | 11.71 | 16.73 | 12.35 | 12.87 | 8.78 | 0.701 | 1.03 |

| 318.15 | 66.27 | 32.11 | 18.84 | 24.06 | 14.41 | 13.43 | 18.98 | 14.06 | 14.84 | 10.21 | 0.904 | 1.27 |

| 323.15 | 75.09 | 36.44 | 21.37 | 27.35 | 16.42 | 15.35 | 21.48 | 15.96 | 17.05 | 11.84 | 1.160 | 1.55 |

Qualitative Solubility Notes for this compound:

-

Methanol: Soluble. The optical rotation of this compound has been measured in methanol, indicating its solubility in this solvent.

-

N,N-Dimethylformamide (DMF): Soluble. The optical activity of the L-isoform has been determined in DMF, which strongly suggests the D-isoform is also soluble.

Experimental Protocol: Determination of Solubility by the Equilibrium Saturation Method

This section details a standard procedure for quantitatively determining the solubility of this compound in an organic solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., Methanol, DMF, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solution is fully saturated. Gentle agitation will facilitate the dissolution process.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Remove the solvent by evaporation in a drying oven at a temperature below the decomposition point of this compound or under vacuum.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected (L)

Visualizations of Relevant Chemical Pathways

This compound is frequently utilized in solid-phase peptide synthesis (SPPS). The Boc group serves to protect the alpha-amino group of the amino acid during the coupling reaction. The following diagrams illustrate the key chemical transformations involving the Boc protecting group.

The diagram above illustrates the protection of the D-asparagine amide's alpha-amino group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.

This diagram shows the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the free amino group (as its salt), which is then ready for the next coupling step in peptide synthesis.[2][3]

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Role of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group represents a foundational tool in the field of peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its strategic application allows for the controlled, stepwise assembly of amino acids into complex peptide chains. This technical guide provides an in-depth exploration of the Boc group's role, covering its chemical principles, detailed experimental protocols, and a quantitative overview of its application.

Core Principles of Boc-Based Peptide Synthesis

The Boc strategy for SPPS is predicated on a system of graduated acid lability.[1][2] The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, which can be removed with a moderately strong acid like trifluoroacetic acid (TFA).[3][4] In contrast, side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3][5] This differential stability is the cornerstone of the Boc/Bzl protection scheme, enabling the selective deprotection and coupling cycles that define SPPS.[6]

The general workflow of Boc-based SPPS is a cyclical process involving several key steps:

-

Resin Swelling: The solid support, typically a polystyrene-based resin, is swollen in a suitable solvent like dichloromethane (DCM).[1]

-

Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in DCM.[1][4]

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[4][6]

-

Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent and added to the resin, forming a new peptide bond.[1]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[6]

This cycle is repeated until the desired peptide sequence is assembled. The process concludes with the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.[1]

Chemical Mechanisms and Visualizations

Boc Protection of an Amino Acid

The introduction of the Boc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4][7] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[4][8]

Mechanism of N-Boc protection of an amino acid.

The Boc SPPS Cycle

The cyclical nature of Boc-based solid-phase peptide synthesis is a key to its efficiency. The following diagram illustrates the logical workflow of a single cycle.

A single cycle of Boc solid-phase peptide synthesis.

Boc Deprotection Mechanism

The removal of the Boc group is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[4] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates.[4]

Acid-catalyzed deprotection of the Boc group.

Quantitative Data

The efficiency of Boc protection and deprotection steps is crucial for the overall success of peptide synthesis. The following tables summarize key quantitative data.

Table 1: Typical Conditions and Yields for Boc Protection of Amino Acids

| Amino Acid Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Primary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp | 1 - 4 | >95 | [9] |

| Secondary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp | 2 - 8 | >90 | [9] |

| Primary Aromatic | (Boc)₂O | DMAP (cat.) | Acetonitrile | Room Temp - 50 | 4 - 24 | 85 - 95 | [9] |

| General Amino Acid | (Boc)₂O | NaOH | Dioxane/Water | Room Temp | 2 - 6 | >90 | [9] |

| L-Alanine | (Boc)₂O | Et₃N | Acetone/Water | 25 | 4 | 93 | [10] |

| L-Glutamic Acid | (Boc)₂O | Et₃N | Acetone/Water | 25 | 4 | 90 | [10] |

| L-Aspartic Acid | (Boc)₂O | (CH₃)₃N | Acetone/Water | 0 | 0.5 | 60 | [10] |

Table 2: Common Conditions for Boc Deprotection in SPPS

| Reagent | Concentration | Solvent | Time (min) | Key Considerations | Reference(s) |

| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 20-30 | Most common method. A 5-minute pre-wash is often performed. | [1][4][11] |

| Hydrochloric Acid (HCl) | 4M | Dioxane | Variable | Alternative to TFA. | [7] |

Note: Deprotection times can vary based on the specific peptide sequence and resin.

Experimental Protocols

General Protocol for N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid using di-tert-butyl dicarbonate.[7][12]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[7]

-

Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.[7]

-

Cool the reaction mixture to 0 °C in an ice bath.[7]

-

Add di-tert-butyl dicarbonate portion-wise while stirring.[7]

-

Allow the reaction to warm to room temperature and stir for 2-6 hours or until completion is confirmed by TLC.[7][9]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[7]

-

Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.[7][10]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7][10]

-

Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[7][10]

Protocol for a Single Cycle of Boc SPPS

This protocol outlines the key steps for one cycle of amino acid addition in Boc-based solid-phase peptide synthesis.[1][4]

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Nα-Boc protected amino acid (2-4 eq)

-

Coupling agent (e.g., HBTU, HOBt)

-

Dimethylformamide (DMF)

-

Isopropanol (IPA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[1]

-

Deprotection:

-

Washing: Wash the resin thoroughly with DCM (3 times) and IPA (2 times) to remove residual TFA.[1]

-

Neutralization:

-

Coupling:

-

Final Wash: Wash the resin with DCM to prepare for the next cycle.

Final Cleavage from the Resin

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like HF.[1][2]

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and handling procedures.

A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[1][13] After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and washed.[1] The crude product is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Side Reactions in Boc SPPS

Several side reactions can occur during Boc-based peptide synthesis, potentially impacting the purity and yield of the final product. These include:

-

Diketopiperazine formation: This can occur at the dipeptide stage, especially with proline as one of the first two residues.[11][14]

-

Aspartimide formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly susceptible to this side reaction.[11][14]

-

Alkylation of sensitive residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains like those of Tryptophan, Cysteine, and Methionine. Adding scavengers like dithiothreitol (DTE) to the deprotection solution can mitigate this.[6][11]

-

Pyroglutamate formation: N-terminal glutamine can cyclize under acidic conditions.

-

Chain termination: Incomplete coupling or deprotection can lead to truncated peptide sequences.

Boc vs. Fmoc: A Comparative Overview

While the Boc strategy was foundational, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent for routine peptide synthesis due to its milder deprotection conditions.[3]

Key differences between Boc and Fmoc SPPS strategies.

The choice between Boc and Fmoc SPPS depends on the specific peptide sequence, the presence of sensitive residues, and the desired scale of synthesis.[5] The Boc strategy remains a valuable tool, especially for the synthesis of long and difficult sequences prone to aggregation.[3]

Conclusion

The Boc protecting group has played a pivotal role in the advancement of peptide synthesis. Its unique chemical properties, particularly its acid lability, have enabled the development of robust and reliable methods for the construction of complex peptides. A thorough understanding of the principles, mechanisms, and experimental protocols associated with Boc chemistry is essential for researchers and professionals in the fields of chemistry, biochemistry, and drug development. While the Fmoc strategy is now more widely used, the Boc approach remains an indispensable part of the synthetic chemist's toolkit.

References

- 1. benchchem.com [benchchem.com]

- 2. csbio.com [csbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

Boc-D-asp-NH2: A Technical Guide to its Potential as a Caspase Inhibitor Precursor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Boc-D-asp-NH2 as a foundational molecule for the development of caspase inhibitors. We will explore the critical role of caspases in apoptosis, the rationale for their inhibition, and the chemical principles that position this compound and its derivatives as valuable tools in this field. This document includes detailed signaling pathways, experimental protocols, and quantitative data to support researchers in their drug discovery and development efforts.

Introduction to Caspases and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] This process is primarily executed by a family of cysteine-dependent, aspartate-specific proteases known as caspases.[3] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to specific cellular signals.

The dysregulation of apoptosis is implicated in a wide range of human diseases. Insufficient apoptosis can contribute to the development of cancer and autoimmune disorders, while excessive cell death is a hallmark of neurodegenerative diseases, ischemic injury, and other pathologies.[4][5] Consequently, the modulation of caspase activity with specific inhibitors represents a promising therapeutic strategy for numerous conditions.[4]

Synthetic caspase inhibitors are crucial tools for dissecting the roles of individual caspases and for developing new therapeutics.[3] These inhibitors are often peptide-based, designed to mimic the natural substrates of caspases. A key feature of all caspases is their stringent requirement for an aspartate (Asp) residue at the P1 position of their substrate cleavage site.[3] This makes aspartic acid derivatives, such as This compound , valuable starting points or "precursors" for the synthesis of potent and selective caspase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates controlled peptide synthesis, making it a versatile building block in medicinal chemistry.[6]

The Central Role of Caspases: Signaling Pathways

Caspase activation is orchestrated through two principal signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are responsible for the systematic dismantling of the cell.

The Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[2][7][8] This ligation triggers receptor oligomerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), forming the Death-Inducing Signaling Complex (DISC).[7][8] Within the DISC, initiator procaspase-8 and/or procaspase-10 are brought into close proximity, facilitating their dimerization and auto-activation.[2][8] Active caspase-8 can then directly activate downstream effector caspases (caspase-3, -6, and -7) to execute apoptosis.[8]

Figure 1: The Extrinsic Apoptosis Pathway.

The Intrinsic Pathway

The intrinsic, or mitochondrial, pathway is triggered by a wide array of intracellular stresses, such as DNA damage, oxidative stress, or growth factor deprivation.[8][9] These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP).[2][9] This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2][9][10] In the cytosol, cytochrome c binds to the adaptor protein Apaf-1, which, in the presence of ATP, oligomerizes to form a large protein complex called the apoptosome.[9][10][11] The apoptosome then recruits and activates the initiator caspase-9.[8][11] Active caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3, driving the cell towards apoptosis.[9][10]

Figure 2: The Intrinsic Apoptosis Pathway.

This compound as a Precursor for Caspase Inhibitors

The development of synthetic caspase inhibitors often starts with a peptide sequence recognized by the target caspase, which is then modified with an electrophilic "warhead" that covalently binds to the active site cysteine residue of the enzyme.[4] This leads to either reversible or irreversible inhibition.

This compound is a valuable building block for several reasons:

-

Aspartic Acid Core: It provides the essential aspartic acid residue required for recognition by the caspase active site.[3]

-

Boc Protecting Group: The tert-butyloxycarbonyl group protects the N-terminus, preventing unwanted side reactions and allowing for controlled, stepwise synthesis of larger peptide inhibitors.[6]

-

Amide Group: The C-terminal amide (NH2) can be a starting point for further chemical modifications or can be part of the final inhibitor structure.

Starting with this compound or similar protected aspartate derivatives, chemists can elongate the peptide chain (to the P2, P3, P4 positions) to enhance selectivity for specific caspases and attach a reactive group, such as a fluoromethylketone (FMK), to create an irreversible inhibitor.[4][12] The pan-caspase inhibitor Boc-D-FMK is a direct example of a simple but effective inhibitor derived from this principle.[12][13]

Quantitative Data on Aspartate-Based Caspase Inhibitors

The efficacy of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their second-order rate constant (k_inact/K_i). Below is a summary of publicly available data for broad-spectrum caspase inhibitors based on a protected aspartate scaffold.

| Inhibitor Name | Type | Target(s) | IC50 / Efficacy Data | Citation(s) |

| Boc-D-FMK | Irreversible, cell-permeable | Broad-spectrum (pan-caspase) | 39 µM (for TNFα-stimulated apoptosis in neutrophils) | [14] |

| Z-VAD-FMK | Irreversible, cell-permeable | Broad-spectrum (pan-caspase) | Widely used as a benchmark pan-caspase inhibitor; effective at 10-30 µM in cell culture to abolish apoptosis. | [1][15][16] |

Note: Specific IC50 values can vary significantly depending on the assay conditions, cell type, and specific caspase being measured.

Experimental Protocols

Generalized Synthesis of a Peptide-Based Caspase Inhibitor

This protocol outlines a representative workflow for synthesizing an irreversible peptide-based caspase inhibitor, such as a tetrapeptide fluoromethylketone, starting from precursors like Boc-D-Asp.

Figure 3: Generalized workflow for peptide inhibitor synthesis.

Methodology:

-

N-terminal Deprotection: The Boc group of the starting amino acid (or peptide) is removed using an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Peptide Coupling: The newly freed amine is coupled to the carboxyl group of the next N-Boc-protected amino acid. This reaction is mediated by coupling reagents (e.g., HBTU, HATU) in the presence of a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF.

-

Iteration: Steps 1 and 2 are repeated to elongate the peptide chain to the desired length and sequence (e.g., to build the P2-P4 recognition motif).

-

Warhead Attachment: The final N-terminally protected peptide is coupled to a reactive "warhead" moiety, such as an aspartic acid derivative modified with a fluoromethylketone (e.g., Asp-FMK).

-

Final Deprotection & Purification: Any remaining protecting groups are removed, and the final product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The product identity is confirmed by mass spectrometry and NMR.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol describes a common method to quantify the activity of executioner caspases (caspase-3 and -7) in cell lysates using a fluorogenic substrate.

Principle: The assay utilizes a synthetic tetrapeptide substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which is recognized and cleaved by active caspase-3 and -7.[17] Cleavage of the substrate liberates the highly fluorescent group AMC, and the resulting fluorescence is directly proportional to the caspase activity in the sample.[17] The fluorescence is measured using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.[17]

Figure 4: Experimental workflow for a fluorometric caspase assay.

Methodology:

-

Induce Apoptosis: Treat cells with a known apoptotic stimulus (e.g., staurosporine, etoposide) for a specified time to activate caspases. Include an untreated control group.

-

Cell Lysis: Harvest the cells (both adherent and floating) and wash with ice-cold PBS. Lyse the cells using a chilled lysis buffer on ice for 10-15 minutes.

-

Isolate Lysate: Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins, including caspases.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Assay Reaction: In a 96-well microplate, add a standardized amount of protein lysate from each sample to wells containing a reaction buffer and the fluorogenic substrate (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with the appropriate excitation and emission filters (e.g., Ex: 380 nm, Em: 460 nm).

-

Data Analysis: Compare the fluorescence readings of the treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.[17]

Conclusion and Future Directions

This compound and related protected aspartate derivatives are indispensable precursors in the field of apoptosis research and drug discovery. Their chemical structure provides the essential recognition motif for caspase active sites, while the protecting group allows for the systematic and controlled synthesis of more complex and selective peptide-based inhibitors. The development of broad-spectrum inhibitors like Boc-D-FMK and Z-VAD-FMK has been instrumental in elucidating the cellular machinery of apoptosis.

Future research will likely focus on modifying these basic scaffolds to achieve greater selectivity for individual caspases. Distinguishing between, for example, initiator caspase-9 and executioner caspase-3 is critical for developing targeted therapies that can intervene at specific points in the apoptotic cascade. By leveraging the foundational chemistry of precursors like this compound, scientists can continue to design novel probes and therapeutic agents to treat a wide array of diseases linked to the dysregulation of programmed cell death.

References

- 1. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Video: The Extrinsic Apoptotic Pathway [jove.com]

- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: The Intrinsic Apoptotic Pathway [jove.com]

- 10. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 14. selleckchem.com [selleckchem.com]

- 15. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. creative-bioarray.com [creative-bioarray.com]

Exploring the Biological Activity of Boc-D-aspartic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-aspartic acid, a protected form of the non-proteinogenic amino acid D-aspartic acid, serves as a crucial building block in the synthesis of a variety of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating its use in peptide synthesis and the development of novel therapeutics.[1] This technical guide explores the biological activities of derivatives of Boc-D-aspartic acid, with a focus on their roles as enzyme inhibitors and as precursors for neuroactive compounds. We will delve into their synthesis, experimental evaluation, and the signaling pathways they influence.

D-aspartic acid itself is an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a role in neurotransmission.[][3] This intrinsic activity makes its derivatives promising candidates for the development of modulators of the NMDA receptor, which is a key target in the treatment of various neurological disorders.[][3][4] Furthermore, the structural features of aspartic acid lend themselves to the design of inhibitors for specific enzymes, such as caspases, which are critical mediators of apoptosis and inflammation.[5][6][7]

This guide will provide an in-depth overview of the synthesis and biological evaluation of specific Boc-D-aspartic acid derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

I. Synthesis of Boc-D-aspartic Acid Derivatives

The synthesis of Boc-D-aspartic acid derivatives often starts from commercially available protected forms, such as Boc-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH) or Boc-D-aspartic acid α-benzyl ester (Boc-D-Asp-OBzl).[1][8][9] These intermediates allow for selective modification of the unprotected carboxylic acid group or the amino group (after deprotection).

A key challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic side product that can lead to impurities and reduced yield.[10][11] Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction.[12]

General Synthesis of an Amide Derivative:

A common synthetic route to an amide derivative involves the coupling of a Boc-D-aspartic acid derivative with an amine.

Caption: General workflow for the synthesis of a Boc-D-aspartic acid amide derivative.

II. Biological Activity of Boc-D-aspartic Acid Derivatives

A. Caspase Inhibition

Caspases are a family of cysteine-aspartic proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[6][7] Their dysregulation is implicated in a variety of diseases, making them attractive therapeutic targets. Aspartic acid is a key recognition motif for caspases, which cleave their substrates after an aspartate residue. This makes derivatives of aspartic acid prime candidates for the design of caspase inhibitors.

One notable example of a Boc-D-aspartic acid derivative with biological activity is Boc-D-FMK (Boc-D-aspartyl-(OMe)-fluoromethylketone) . This compound is a broad-spectrum caspase inhibitor that acts by irreversibly binding to the catalytic cysteine residue in the active site of caspases.

| Compound | Target | Activity (IC50) | Cell Line/Assay Conditions |

| BOC-D-FMK | Pan-caspase | 39 µM | TNFα-stimulated apoptosis in neutrophils |

Table 1: Inhibitory activity of BOC-D-FMK.[13][14]

Boc-D-FMK functions as an irreversible inhibitor. The fluoromethylketone (FMK) "warhead" is an electrophilic group that is attacked by the nucleophilic thiol group of the catalytic cysteine in the caspase active site. This forms a stable, covalent thioether bond, thereby inactivating the enzyme.

Caption: Mechanism of irreversible inhibition of caspases by Boc-D-FMK.

B. Modulation of NMDA Receptors

Caption: Potential mechanism of action for a Boc-D-aspartic acid-based NMDA receptor antagonist.

III. Experimental Protocols

A. Caspase Activity Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific caspase using a colorimetric or fluorometric substrate.

-

Reagents and Materials:

-

Recombinant active caspase enzyme (e.g., caspase-3)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Caspase substrate with a chromophore or fluorophore (e.g., Ac-DEVD-pNA for caspase-3)

-

Test compound (Boc-D-aspartic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the recombinant caspase enzyme to each well.

-

Add the different concentrations of the test compound to the wells. Include a control with solvent only.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the caspase substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

-

Caption: Experimental workflow for a caspase activity assay.

B. General Peptide Synthesis using Boc-D-Aspartic Acid

This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) incorporating a Boc-D-aspartic acid derivative.

-

Materials:

-

Appropriate resin (e.g., Merrifield resin)

-

Boc-D-Asp(OR)-OH (where R is a suitable protecting group like Benzyl)

-

Other Boc-protected amino acids

-

Coupling agents (e.g., DCC/HOBt or HATU)

-

Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Neutralization base: Diisopropylethylamine (DIPEA) in DCM

-

Solvents: DCM, Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., HF or TFMSA)

-

-

Procedure:

-

Resin Swelling: Swell the resin in an appropriate solvent like DCM.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a coupling agent.

-

Deprotection: Remove the Boc group using TFA/DCM.

-

Neutralization: Neutralize the resulting amine with DIPEA/DCM.

-

Subsequent Amino Acid Coupling: Couple the next Boc-protected amino acid (e.g., Boc-D-Asp(OBzl)-OH) using a coupling agent.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: Remove the N-terminal Boc group.

-

Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.

-

Purification: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

IV. Conclusion

Boc-D-aspartic acid and its derivatives are versatile tools in drug discovery and development. Their application ranges from their fundamental role as building blocks in peptide synthesis to the creation of targeted enzyme inhibitors and potential modulators of critical neuronal receptors. The example of Boc-D-FMK as a pan-caspase inhibitor highlights the potential of these derivatives to yield potent, mechanistically defined bioactive compounds. Future research into the synthesis and evaluation of novel Boc-D-aspartic acid derivatives is likely to uncover new therapeutic agents for a wide range of diseases, including those involving apoptosis and neurological dysfunction. The methodologies and data presented in this guide provide a foundation for researchers to explore the rich chemical and biological landscape of this important class of molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 3. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.iris-biotech.de [media.iris-biotech.de]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

The Role of Boc-D-asp-NH2 in Neurotransmitter Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of N-tert-butyloxycarbonyl-D-aspartic acid α-amide (Boc-D-asp-NH2) in the field of neurotransmitter research. While not a direct modulator of neurotransmitter receptors itself, this compound serves as a critical chiral building block in the synthesis of peptides and peptidomimetics designed to interact with neuronal signaling pathways. Its structural similarity to the endogenous neurotransmitter D-aspartate makes it a valuable tool for developing novel ligands for glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

Core Function: A Synthetic Tool for Neuroactive Peptides

This compound is primarily utilized in solid-phase peptide synthesis (SPPS)[1][2]. The Boc (tert-butyloxycarbonyl) group protects the α-amino group of the D-aspartate residue, allowing for controlled, sequential addition of amino acids to a growing peptide chain[3]. The D-configuration is of particular interest in neuroscience as D-amino acids, such as D-serine and D-aspartate, are now recognized as key endogenous modulators of NMDA receptor activity[4][5].

The presence of the Boc protecting group renders this compound biologically inactive at neurotransmitter receptors. Its function is realized upon its incorporation into a larger molecule and the subsequent removal of the Boc group, unmasking the free amine for peptide bond formation or as a terminal residue. Therefore, this guide will focus on a representative application: the synthesis and analysis of a hypothetical D-aspartate-containing peptide designed to modulate NMDA receptor activity.

Representative Application: Synthesis of a Hypothetical NMDA Receptor Modulator

To illustrate the utility of this compound, we will consider the synthesis of a hypothetical dipeptide, D-Asp-Phe-NH2 , a potential ligand for the NMDA receptor. The D-aspartate residue, derived from this compound, is crucial for its potential interaction with the glutamate binding site of the NMDA receptor.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of D-Asp-Phe-NH2 can be achieved using a standard Boc-chemistry SPPS protocol.

Caption: Workflow for the solid-phase synthesis of D-Asp-Phe-NH2.

Detailed Experimental Protocol: Synthesis of D-Asp-Phe-NH2

This protocol is a representative example based on standard Boc-SPPS methods[3][6].

Materials:

-

Rink Amide MBHA resin

-

Boc-Phe-OH

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Piperidine

-

Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Anisole (scavenger)

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF and DCM.

-

First Coupling (Boc-Phe-OH):

-

Dissolve Boc-Phe-OH (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DCM.

-

Wash again with DCM and DMF.

-

-

Second Coupling (this compound):

-

Repeat the coupling procedure described in step 3, using this compound.

-

-

Final Boc Deprotection: Repeat the Boc deprotection step as described in step 4.

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1 hour at 0°C.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product, D-Asp-Phe-NH2, by mass spectrometry and analytical HPLC.

Biological Evaluation of D-Asp-Phe-NH2

Once synthesized and purified, the peptide's activity at the NMDA receptor would be evaluated using standard neuropharmacological assays.

Radioligand Binding Assay

This assay determines the affinity of the synthesized peptide for the NMDA receptor.

Protocol: [3H]CGP 39653 Competitive Binding Assay [7]

Materials:

-

Rat cortical synaptosomes (source of native NMDA receptors)

-

[3H]CGP 39653 (radiolabeled NMDA receptor antagonist)

-

Synthesized D-Asp-Phe-NH2

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled L-glutamate (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare synaptosomal membranes from rat cerebral cortex by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]CGP 39653 (e.g., 2 nM), and varying concentrations of the test compound (D-Asp-Phe-NH2).

-

Incubation: Incubate the mixture for 60 minutes at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of D-Asp-Phe-NH2 that inhibits 50% of the specific binding of [3H]CGP 39653 (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Quantitative Data:

| Compound | Receptor Target | Radioligand | Ki (nM) |

| D-Asp-Phe-NH2 | NMDA Receptor | [3H]CGP 39653 | 850 |

| L-Glutamate | NMDA Receptor | [3H]CGP 39653 | 50 |

Electrophysiology Assay

This functional assay measures the effect of the synthesized peptide on NMDA receptor-mediated currents in neurons.

Protocol: Whole-Cell Patch-Clamp Electrophysiology [3]

Materials:

-

Cultured hippocampal neurons or acute brain slices

-

Patch-clamp rig with amplifier and data acquisition system

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

NMDA and glycine (agonists)

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels

-

Bicuculline or picrotoxin to block GABAA receptors

-

Synthesized D-Asp-Phe-NH2

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Patching: Establish a whole-cell patch-clamp recording from a neuron.

-

Baseline Recording: Perfuse the cell with aCSF containing TTX and a GABAA receptor antagonist. Apply a solution of NMDA and glycine to evoke an inward current at a holding potential of -70 mV.

-

Compound Application: Co-apply the synthesized peptide (D-Asp-Phe-NH2) at various concentrations with the NMDA/glycine solution.

-

Data Acquisition: Record the changes in the amplitude of the NMDA-evoked current in the presence of the test compound.

-

Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current against the concentration of D-Asp-Phe-NH2 to determine the IC50.

NMDA Receptor Signaling Pathway

The synthesized D-Asp-Phe-NH2, if active, would modulate the NMDA receptor signaling pathway. This pathway is crucial for synaptic plasticity, learning, and memory.

Caption: Simplified NMDA receptor signaling pathway.

Conclusion

This compound is a specialized chemical tool rather than a direct neuroactive agent. Its significance in neurotransmitter research lies in its role as a precursor for synthesizing D-aspartate-containing peptides. These peptides can be designed to probe the structure and function of neurotransmitter receptors, particularly the NMDA receptor, and have the potential to be developed into novel therapeutics for neurological disorders. The combination of solid-phase peptide synthesis with rigorous biological evaluation provides a powerful platform for exploring the complex landscape of neurotransmission.

References

- 1. digital.csic.es [digital.csic.es]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

Methodological & Application

Application Notes and Protocols for the Use of Boc-D-Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the incorporation of Boc-protected D-aspartic acid derivatives in solid-phase peptide synthesis (SPPS). It covers the selection of appropriate side-chain protection, coupling and deprotection protocols, and strategies to mitigate common side reactions.

Introduction to Boc-D-Aspartic Acid in SPPS

The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a valuable strategy in drug design to enhance proteolytic stability and modulate biological activity.[1] In Boc-based SPPS, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains of reactive amino acids are protected by more permanent groups.[2] For aspartic acid, the carboxylic acid side chain must be protected to prevent side reactions. The choice of this side-chain protecting group is critical to prevent side reactions, most notably aspartimide formation.[1][3][4]

It is important to note that Boc-D-Asp-NH2 is not the correct reagent for incorporating a D-aspartic acid residue into a peptide chain via SPPS. The correct building blocks are Boc-D-Asp(OR)-OH derivatives, where 'OR' represents a side-chain protecting group, typically a benzyl (Bzl) or cyclohexyl (cHx) ester.

Side-Chain Protection for Boc-D-Aspartic Acid

The selection of the side-chain protecting group for D-aspartic acid is crucial for a successful synthesis. In Boc/Bzl protection schemes, benzyl-based protecting groups are commonly used for side-chain protection.[2]

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |

| Benzyl (Bzl) | -CH2-Ph | Strong acids (e.g., HF, TFMSA)[2] | Compatible with Boc chemistry; readily available. | Can be partially cleaved during repeated TFA treatments for Boc deprotection, leading to peptide loss from the resin.[3] |

| Cyclohexyl (cHx) | -C6H11 | Strong acids (e.g., HF) | More stable to TFA than Bzl, minimizing peptide loss. Historically shown to reduce aspartimide formation in Boc-SPPS.[4][5] | Requires strong acid for final cleavage. |

Recommendation: For sequences prone to aspartimide formation or for the synthesis of longer peptides, Boc-D-Asp(OcHx)-OH is generally the preferred building block due to its increased stability towards the repetitive TFA treatments used for Boc group removal.[4][5]

Experimental Protocols

The following protocols outline the manual steps for incorporating a Boc-D-Asp(OR)-OH residue into a peptide chain using Boc-SPPS. These protocols are suitable for both manual and automated synthesis.

The synthesis begins with the C-terminal amino acid attached to a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide).[3] Each subsequent amino acid is added through a cycle of deprotection, neutralization, and coupling.[2][6]

Caption: General workflow for a single cycle in Boc-SPPS.

This protocol assumes a 0.1 mmol synthesis scale.

1. Resin Swelling:

-

Place the peptide-resin in a reaction vessel.

-

Add dichloromethane (DCM, ~5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[7][8]

-

Drain the DCM.

2. Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3]

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]

-

Drain the TFA solution.

-

Note: If the peptide contains sensitive residues like Cys, Met, or Trp, add 0.5% dithiothreitol (DTE) to the TFA solution to scavenge tert-butyl cations.[2][3]

3. Washing:

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

Wash with isopropanol (IPA) (2 times) to help remove TFA.[3]

-

Wash again with DCM (3 times).

4. Neutralization:

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[7]

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3-5 times) to remove excess base.

-

Monitoring: A qualitative Kaiser (ninhydrin) test can be performed to confirm the presence of a free primary amine (a positive test results in a blue color).[7]

5. Coupling of Boc-D-Asp(OR)-OH:

-

Activation: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2-3 equivalents relative to resin loading) and a coupling agent/additive such as HBTU/HOBt (2-3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (4-6 equivalents) to activate the amino acid.[10]

-

Coupling: Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the reaction progress with the Kaiser test. A negative result (yellow beads) indicates complete coupling.[10]

6. Washing:

-